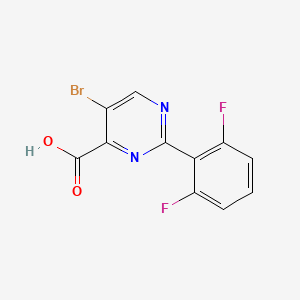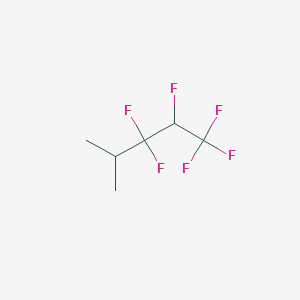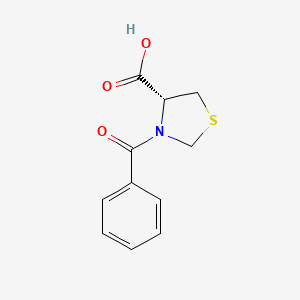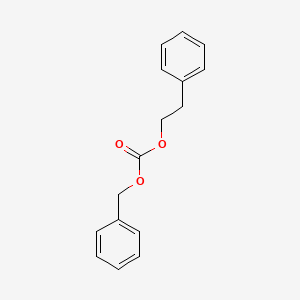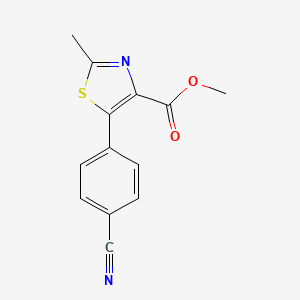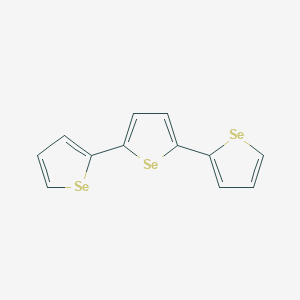
2,5-di(selenophen-2-yl)selenophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’:5’,2’'-Terselenophene is a selenium-containing heterocyclic compound. It is part of the selenophene family, which is known for its unique properties and potential applications in various fields, including organic electronics and medicinal chemistry. The presence of selenium atoms in its structure imparts distinct electronic and chemical characteristics, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’:5’,2’'-Terselenophene typically involves the cyclization of appropriate precursors. One common method is the [2+2+1] cyclization of terminal alkynes with elemental selenium . This reaction is known for its high atom- and step-economy, excellent regioselectivity, and good functional group tolerance.
Industrial Production Methods: While specific industrial production methods for 2,2’:5’,2’'-Terselenophene are not extensively documented, the general approach involves the use of scalable cyclization reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2’:5’,2’'-Terselenophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenophene derivatives to selenides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, organolithium, and Grignard reagents are employed under controlled conditions.
Major Products: The reactions typically yield a range of products, including selenoxides, selenones, selenides, and various substituted selenophenes, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’:5’,2’'-Terselenophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex selenium-containing compounds.
Biology: The compound exhibits biological activity, including antioxidant and antibacterial properties.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Wirkmechanismus
The mechanism of action of 2,2’:5’,2’'-Terselenophene involves its interaction with various molecular targets and pathways. The selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress levels. This redox activity is crucial for its biological effects, including its antioxidant and anticancer properties .
Vergleich Mit ähnlichen Verbindungen
2,2’5’,2’'-Terthiophene: A sulfur analog with similar electronic properties but different reactivity due to the presence of sulfur instead of selenium.
2,2’5’,2’'-Quaterthiophene: Another sulfur-containing compound with extended conjugation, used in organic electronics.
Benzoselenophene: A selenium-containing compound with a fused benzene ring, exhibiting distinct electronic properties.
Uniqueness: 2,2’:5’,2’'-Terselenophene stands out due to its selenium content, which imparts unique redox properties and biological activities
Eigenschaften
CAS-Nummer |
67308-30-9 |
|---|---|
Molekularformel |
C12H8Se3 |
Molekulargewicht |
389.1 g/mol |
IUPAC-Name |
2,5-di(selenophen-2-yl)selenophene |
InChI |
InChI=1S/C12H8Se3/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10/h1-8H |
InChI-Schlüssel |
GXFXPQDUKFAMCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C[Se]C(=C1)C2=CC=C([Se]2)C3=CC=C[Se]3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



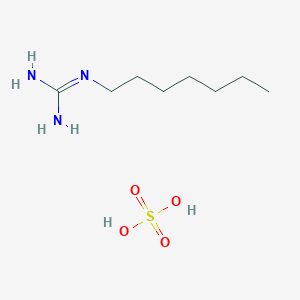
![[3-(5-Bromopyridin-2-yl)-4,5-dihydroisoxazol-5-yl]methanol](/img/structure/B8473736.png)
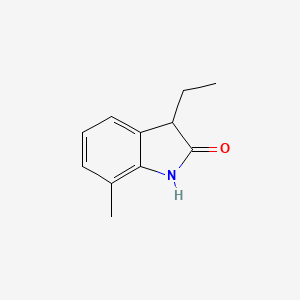
![Benzamide,5-chloro-2-hydroxy-n-[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B8473741.png)
![N-Ethyl-N-(2-hydroxyethyl)-N-[2-(4-methylphenoxy)ethyl]-amine](/img/structure/B8473747.png)
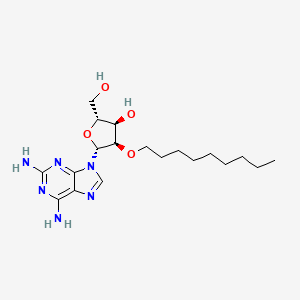
![3-(4-Methoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B8473758.png)
![[1-(4-Methoxy-phenyl)-cyclohexyl]-acetic acid](/img/structure/B8473765.png)
